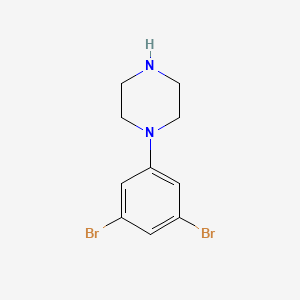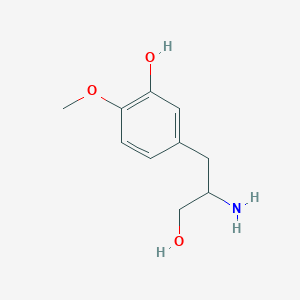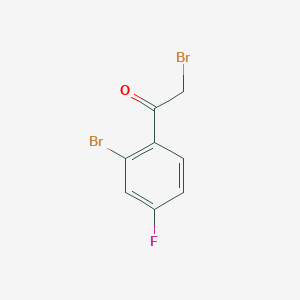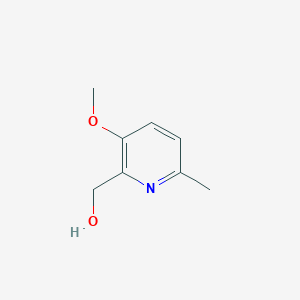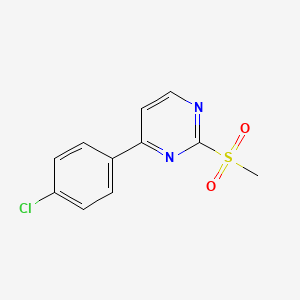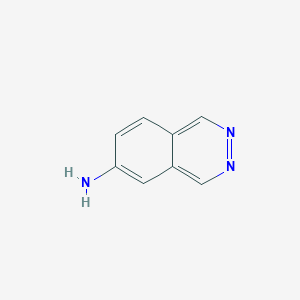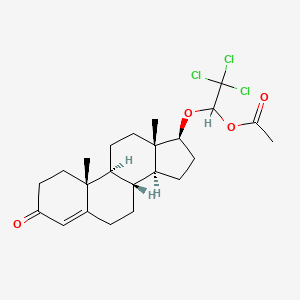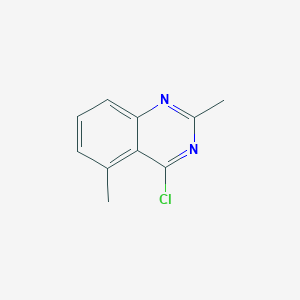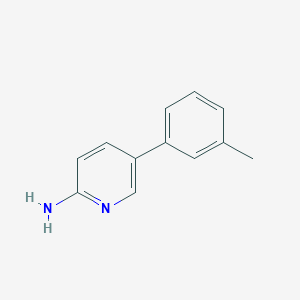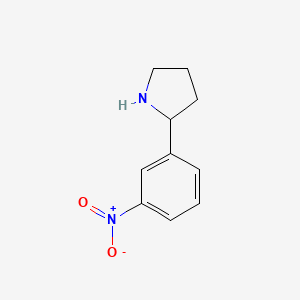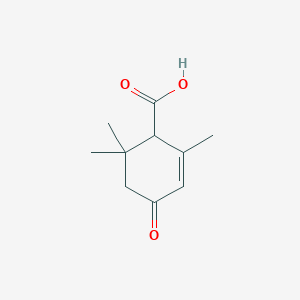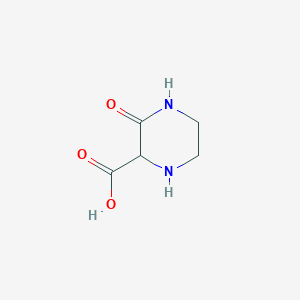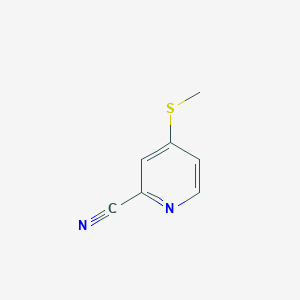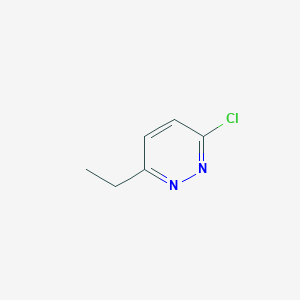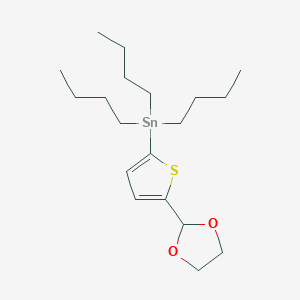
(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane
概要
説明
(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane: is an organotin compound with the molecular formula C19H34O2SSn and a molecular weight of 445.25 g/mol . This compound features a thiophene ring substituted with a dioxolane group and a tributylstannane moiety, making it a versatile intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of (5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane typically involves the Stille coupling reaction . This reaction is a palladium-catalyzed cross-coupling process between an organotin compound and an organic halide or pseudohalide . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: 50-100°C
Reaction Time: 12-24 hours
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions:
Oxidation: (5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the tributylstannane group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA; solvent: dichloromethane (DCM); temperature: 0-25°C
Reduction: LiAlH4, NaBH4; solvent: ether or THF; temperature: 0-25°C
Substitution: Various nucleophiles (e.g., halides, amines); solvent: DCM or THF; temperature: 0-50°C
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
科学的研究の応用
Chemistry:
(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane is widely used as a building block in organic synthesis . It serves as a precursor for the synthesis of various heterocyclic compounds and polymers .
Biology and Medicine:
In biological research, this compound is used to study the mechanisms of organotin toxicity and its effects on cellular processes. It is also investigated for its potential antimicrobial and anticancer properties .
Industry:
Industrially, this compound is employed in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals . Its unique structure allows for the development of novel materials with specific properties .
作用機序
The mechanism of action of (5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane involves its interaction with biological macromolecules . The compound can bind to proteins and enzymes, altering their function and leading to various biological effects. The tributylstannane moiety is known to disrupt cellular processes by interfering with mitochondrial function and oxidative stress pathways .
類似化合物との比較
- (5-(1,3-Dioxolan-2-yl)thiophen-2-yl)trimethylstannane
- (5-(1,3-Dioxolan-2-yl)thiophen-2-yl)triphenylstannane
- (5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylgermane
Comparison:
Compared to its analogs, (5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane exhibits enhanced reactivity and stability due to the presence of the tributylstannane group. This makes it a more versatile intermediate in organic synthesis. Additionally, its unique structure allows for the formation of diverse products through various chemical reactions .
特性
IUPAC Name |
tributyl-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O2S.3C4H9.Sn/c1-2-6(10-5-1)7-8-3-4-9-7;3*1-3-4-2;/h1-2,7H,3-4H2;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAWLMVOUBWAHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O2SSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579331 | |
| Record name | Tributyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349616-56-4 | |
| Record name | Tributyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


